molecular formula C77H122N20O17 B586140 H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH CAS No. 143784-00-3

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH

Cat. No. B586140
CAS RN: 143784-00-3
M. Wt: 1599.946
InChI Key: GJLDYJFNKAUGHT-HOLLTSQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH, also known as Substance P, is a neuropeptide that plays a crucial role in the transmission of pain signals in the central nervous system. It was first isolated in the 1930s by Ulf von Euler and John H. Gaddum and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P binds to neurokinin receptors in the central nervous system, initiating a cascade of intracellular signaling events that ultimately lead to the transmission of pain signals. It is also involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P has a wide range of biochemical and physiological effects, including the promotion of vasodilation, the release of histamine and other inflammatory mediators, and the activation of immune cells. It has also been shown to play a role in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of studying H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P is its well-established role in pain perception and inflammation, which makes it a useful target for drug development. However, its complex mechanism of action and the difficulty of measuring its levels in vivo can make it challenging to study.

Future Directions

Future research on H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P may focus on elucidating its role in the regulation of mood and behavior, as well as its potential as a therapeutic target for the treatment of depression, anxiety, and substance abuse disorders. Additionally, researchers may investigate the use of H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P as a biomarker for pain and inflammation, as well as its potential as a diagnostic tool for certain conditions. Finally, the development of more selective neurokinin receptor agonists and antagonists may pave the way for more effective treatments for a variety of conditions.

Synthesis Methods

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P is a peptide composed of 11 amino acids and is synthesized in the body through a complex process involving the transcription and translation of the preprotachykinin A gene. Synthetic H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P can be produced through solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

Scientific Research Applications

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P has been the subject of numerous scientific studies due to its role in pain perception and inflammation. It has been implicated in a variety of conditions, including migraine headaches, arthritis, and fibromyalgia. Researchers have also investigated its potential as a therapeutic target for the treatment of depression, anxiety, and substance abuse disorders.

properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLDYJFNKAUGHT-HOLLTSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H122N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1599.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH

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